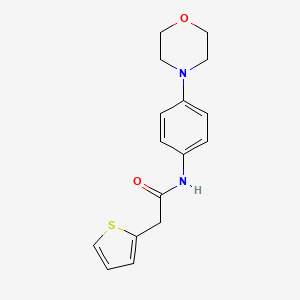
N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide, also known as MPTA, is a chemical compound that belongs to the class of acetamide derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MPTA is a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Applications De Recherche Scientifique
Antifungal and Antimicrobial Properties
N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide derivatives have shown promising results in the fight against microbial infections. Bardiot et al. (2015) discovered that 2-(2-oxo-morpholin-3-yl)-acetamide derivatives possess fungicidal properties against Candida and Aspergillus species. Optimization led to compounds with improved plasmatic stability and broad antifungal activity, demonstrating in vivo efficacy in systemic Candida albicans infections (Bardiot et al., 2015). Furthermore, Gul et al. (2017) synthesized and evaluated 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which displayed variable antimicrobial activities against selected microbial species and demonstrated less toxicity, suggesting potential for further biological screening (Gul et al., 2017).
Corrosion Inhibition
Compounds related to N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide have been studied for their corrosion inhibition properties. Nasser and Sathiq (2016) investigated N-[morpholin-4-yl(phenyl)methyl]acetamide's effect on mild steel in hydrochloric acid, showing over 90% inhibition efficiency. This indicates the compound's potential as a corrosion inhibitor, with its mechanism likely involving the spontaneous adsorption of molecules on the steel surface (Nasser & Sathiq, 2016).
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-16(12-15-2-1-11-21-15)17-13-3-5-14(6-4-13)18-7-9-20-10-8-18/h1-6,11H,7-10,12H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYUANLVMMNZNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B2375186.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2375187.png)
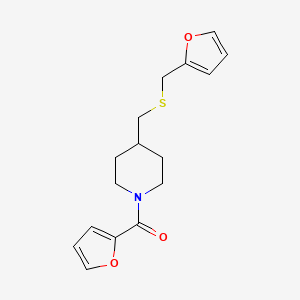
![2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2375195.png)
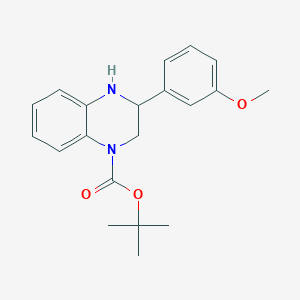
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2375197.png)
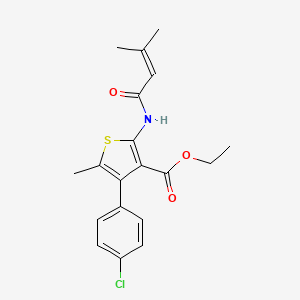
![3-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2375200.png)
![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate](/img/structure/B2375202.png)
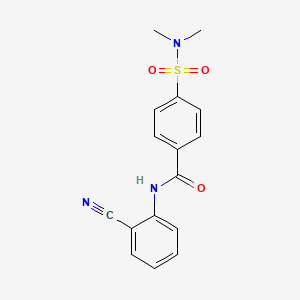
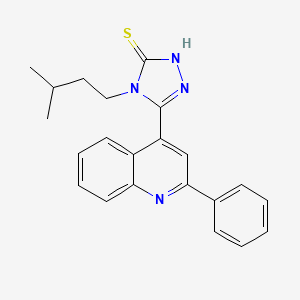
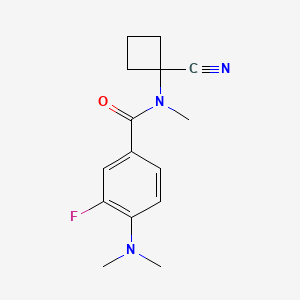
![Ethyl 2-[2-(5-nitrofuran-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2375207.png)
![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)-butanamide](/img/structure/B2375209.png)